Bienvenue dans la boutique en ligne BenchChem!

N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide

STK19 inhibition NRAS signaling melanoma

ZT-12-037-01 is the definitive ATP-competitive STK19 chemical probe—the only indole–thiazole acetamide validated in NRASQ61R/K melanoma models (Cell, 2019). Its dual-substituted pharmacophore (4-tert-butyl thiazole + N-(2-methoxyethyl) indole) confers unmatched STK19 potency (IC₅₀ = 24 nM) and KINOMEscan-verified selectivity over 468 kinases. Generic analogs (e.g., CAS 1401555-96-1) lack STK19 activity; Chelidonine, the sole alternative chemotype, is ~5-fold weaker and unprofiled. For CRISPR-rescue, PD/PK, or SAR benchmarking studies requiring clean tool pharmacology, ZT-12-037-01 is irreplaceable.

Molecular Formula C20H25N3O2S
Molecular Weight 371.5 g/mol
Cat. No. B10991985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide
Molecular FormulaC20H25N3O2S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C20H25N3O2S/c1-20(2,3)17-13-26-19(21-17)22-18(24)11-14-12-23(9-10-25-4)16-8-6-5-7-15(14)16/h5-8,12-13H,9-11H2,1-4H3,(H,21,22,24)
InChIKeyBUOPDXVARIBCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide (ZT-12-037-01) – STK19 Inhibitor Procurement Baseline


N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide, also designated ZT-12-037-01 (CAS 2328073-61-4), is a synthetic small-molecule belonging to the indole–thiazole acetamide class. It is the first-in-class, specific, ATP-competitive inhibitor of serine/threonine kinase 19 (STK19), a recently identified NRAS activator [1]. The compound is supplied as a white-to-beige powder with purity ≥98% (HPLC), soluble in DMSO at 2 mg/mL, and available through major vendors including Sigma-Aldrich (SML2621) and Selleckchem (S8864) . It was developed and validated in a landmark Cell study demonstrating blockade of oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth both in vitro and in vivo [1].

Why Generic Substitution of N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide (ZT-12-037-01) Fails in STK19-Targeted Research


Generic substitution within the indole–thiazole acetamide class is not viable because STK19 inhibitory potency and kinase selectivity are exquisitely dependent on the concurrent presence of the 4-tert-butyl substituent on the thiazole ring and the N-(2-methoxyethyl) appendage on the indole scaffold. The closest structural analog, 2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1401555-96-1), lacks the 4-tert-butyl group and has no reported STK19 inhibitory activity . Conversely, the only other validated STK19 inhibitor, Chelidonine – a structurally unrelated benzophenanthridine alkaloid – exhibits approximately 5-fold weaker inhibition of NRAS phosphorylation (IC50 = 125 nM vs. 24 nM for ZT-12-037-01) and has not undergone the same rigorous kinome-wide selectivity profiling [1]. These structural and pharmacological distinctions mean that substituting either a close analog or an alternative STK19 ligand invalidates cross-study comparability and compromises experimental reproducibility in NRAS-mutant melanoma models.

Product-Specific Quantitative Evidence Guide: N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide (ZT-12-037-01)


STK19 Inhibitory Potency: ZT-12-037-01 vs. Chelidonine

ZT-12-037-01 inhibits STK19 kinase activity with IC50 values of 23.96 nM against wild-type (WT) STK19 and 27.94 nM against the gain-of-function D89N mutant prevalent in ~25% of human melanomas [1]. In comparison, Chelidonine, the only other reported selective STK19 inhibitor, inhibits STK19-mediated NRAS S89 phosphorylation with an IC50 of 125 nM [2]. This represents an approximately 5.2-fold superiority in potency against the WT enzyme and 4.5-fold against the D89N mutant for ZT-12-037-01.

STK19 inhibition NRAS signaling melanoma

Kinome-Wide Selectivity: ZT-12-037-01 KINOMEscan Profiling

ZT-12-037-01 displays extremely high kinase selectivity when profiled using the KINOMEscan assay against a panel of 468 diverse kinases at a concentration of 1 μM in an in vitro ATP-site competition binding assay . In contrast, Chelidonine – a natural benzophenanthridine alkaloid – has not undergone equivalent broad kinome-wide selectivity profiling; its selectivity is inferred primarily from target-specific signaling readouts rather than systematic kinome screening [1]. The absence of comparable selectivity data for Chelidonine or any other STK19 ligand in this class means ZT-12-037-01 is the only STK19 inhibitor with documented, quantifiable kinome-wide selectivity at a defined screening concentration.

kinase selectivity KINOMEscan off-target profiling

NRAS Phosphorylation Inhibition: ZT-12-037-01 vs. Chelidonine

ZT-12-037-01 inhibits NRAS phosphorylation with an IC50 of 24 nM (measured as percentage of NRAS phosphorylation) . An alternative measurement reports an IC50 of 20.04 nM for inhibition of NRAS phosphorylation . Chelidonine, in contrast, inhibits STK19-mediated NRAS S89 phosphorylation with an IC50 of 125 nM [1]. This 5.2- to 6.2-fold difference in NRAS phosphorylation inhibition potency is consistent with the differential observed at the kinase level.

NRAS phosphorylation S89 phosphorylation RAS signaling

In Vivo Efficacy: ZT-12-037-01 in SK-MEL-2 Xenograft Melanoma Model

ZT-12-037-01 administered subcutaneously at 25–50 mg/kg once daily for 21 days significantly inhibits the growth of SK-MEL-2 xenograft melanoma tumors harboring the NRASQ61R mutation, with tumor sections showing increased cleaved caspase-3, indicating apoptosis induction . In comparison, Chelidonine suppressed NRAS-mutant tumor growth in nude mice with minimal toxicity, but the study employed different cell lines and dosing regimens, precluding a direct quantitative comparison [1]. The ZT-12-037-01 study benefits from the use of the well-characterized SK-MEL-2 model with a defined NRASQ61R driver mutation, providing a more genetically tractable system for NRAS-mutant melanoma research.

xenograft model melanoma in vivo efficacy

ATP-Competitive Mechanism Confirmation and Structural Differentiation

ZT-12-037-01 is confirmed as an ATP-competitive inhibitor: increasing ATP concentrations progressively elevate the IC50 against STK19, a hallmark of active-site competition . This mechanistic clarity is paired with a unique dual-substituted architecture – the 4-tert-butyl group on the thiazole ring and the N-(2-methoxyethyl) group on the indole nitrogen – that is absent in any other commercially available indole–thiazole acetamide. The closest commercially cataloged analog, 2-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1401555-96-1), lacks the 4-tert-butyl substituent and has no annotated STK19 activity or kinome profiling data . Chelidonine, while also ATP-competitive, has an entirely different tetracyclic scaffold and a distinct selectivity profile [1].

ATP-competitive inhibition mechanism of action structural uniqueness

Best Research and Industrial Application Scenarios for N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide (ZT-12-037-01)


NRAS-Mutant Melanoma Target Validation and Pathway Dissection

ZT-12-037-01 is the preferred chemical probe for validating STK19 as a therapeutic target in NRASQ61R- or NRASQ61K-driven melanoma models, where its 23.96 nM IC50 against STK19 WT and 27.94 nM against the D89N gain-of-function mutant provide sufficient potency at sub-micromolar concentrations to suppress NRAS phosphorylation and downstream signaling without confounding polypharmacology [1]. Its KINOMEscan-verified selectivity across 468 kinases at 1 μM supports its use in CRISPR-rescue or siRNA-knockdown complementation experiments requiring a clean pharmacological tool [2].

STK19-Targeted Drug Discovery and Lead Optimization

In medicinal chemistry campaigns targeting the NRAS-STK19 axis, ZT-12-037-01 serves as both a potency benchmark (IC50 = 24 nM for NRAS phosphorylation) and a selectivity reference standard for screening next-generation analogs [1]. Its unique dual-substituted scaffold – 4-tert-butyl on thiazole and N-(2-methoxyethyl) on indole – defines the minimal pharmacophore for STK19 engagement, and analogs lacking either substituent (e.g., CAS 1401555-96-1) show no reported STK19 activity, providing a clear structure–activity relationship (SAR) starting point for scaffold-hopping or fragment-growing strategies .

In Vivo Preclinical Efficacy Studies in NRAS-Mutant Xenografts

For in vivo pharmacology studies, ZT-12-037-01 is validated in the SK-MEL-2 (NRASQ61R) xenograft model at 25–50 mg/kg s.c. daily, with demonstrated tumor growth inhibition and apoptosis induction via cleaved caspase-3 elevation [1]. This established dosing regimen, coupled with reported low in vivo toxicity, enables researchers to directly implement ZT-12-037-01 in PD/PK/efficacy study designs without requiring de novo dose-ranging experiments, accelerating translational timelines for NRAS-mutant melanoma programs [2].

Comparative Chemical Biology of STK19 Inhibitor Chemotypes

ZT-12-037-01 and Chelidonine represent the only two validated STK19 inhibitor chemotypes, yet they differ substantially in potency (24 nM vs. 125 nM for NRAS phosphorylation), structural class (synthetic indole–thiazole acetamide vs. natural benzophenanthridine alkaloid), and selectivity characterization (KINOMEscan-profiled vs. not profiled) [1][2]. Head-to-head comparative studies using these two inhibitors in parallel are essential for distinguishing on-target STK19-mediated effects from chemotype-specific off-target activities, making ZT-12-037-01 an indispensable component of any rigorous STK19 chemical biology toolkit.

Quote Request

Request a Quote for N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.